molecular formula C18H18 B1611633 Bis(4-ethylphenyl)acetylene CAS No. 79135-69-6

Bis(4-ethylphenyl)acetylene

Cat. No.: B1611633
CAS No.: 79135-69-6
M. Wt: 234.3 g/mol
InChI Key: MMGWBBCAKHJUPL-UHFFFAOYSA-N
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Description

Bis(4-ethylphenyl)acetylene is an organic compound with the molecular formula C18H18 It is a derivative of acetylene, featuring two 4-ethylphenyl groups attached to the acetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-ethylphenyl)acetylene can be synthesized through several methods, one of which involves the Sonogashira coupling reaction. This reaction typically uses palladium catalysts and copper co-catalysts to couple terminal alkynes with aryl halides. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient catalysts to reduce costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Bis(4-ethylphenyl)acetylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form diketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bis(4-ethylphenyl)acetylene has several applications in scientific research:

Mechanism of Action

The mechanism of action for Bis(4-ethylphenyl)acetylene in various reactions involves the interaction of its acetylene moiety with different reagents. For example, in the Sonogashira coupling reaction, the acetylene group undergoes oxidative addition with the palladium catalyst, followed by transmetalation and reductive elimination to form the coupled product . The phenyl rings can participate in electrophilic substitution reactions, where the electron-rich aromatic system interacts with electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetylene: A simpler analog with a single phenyl group attached to the acetylene moiety.

    Bis(4-methylphenyl)acetylene: Similar structure but with methyl groups instead of ethyl groups on the phenyl rings.

Uniqueness

Bis(4-ethylphenyl)acetylene is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties compared to its analogs

Properties

IUPAC Name

1-ethyl-4-[2-(4-ethylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGWBBCAKHJUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511900
Record name 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79135-69-6
Record name 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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